3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Overview
Description
Scientific Research Applications
Antitumor Properties
A study evaluated the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which include compounds structurally similar to 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. These compounds exhibited potent antitumor properties in vitro and in vivo, with metabolic inactivation being reduced through isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus. Additionally, amino acid conjugation was used to overcome limitations posed by drug lipophilicity, resulting in water-soluble prodrugs showing promising preclinical results for breast and ovarian cancer treatments (Bradshaw et al., 2002).
Heterocyclic Synthesis
The compound was also used in the synthesis of diverse heterocyclic compounds. For instance, it served as a precursor in the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens, highlighting its versatility in organic synthesis and potential applications in pharmaceutical chemistry (Chapman et al., 1968).
Selective Estrogen Receptor Modulator Synthesis
Another application involved its use in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. It was instrumental in producing key intermediates for these compounds, underscoring its importance in the development of therapeutics for conditions like osteoporosis and breast cancer (Petrov et al., 2015).
Analgesic and Anti-inflammatory Applications
Research also explored the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-á]pyrimidines using a similar compound. These derivatives were evaluated for their potential analgesic, anti-inflammatory, and anti-arthritic properties, indicating the compound's potential role in the development of new therapeutic agents (Vega et al., 1990).
Antimicrobial Activities
Furthermore, studies have been conducted on related benzothiophene derivatives for their antimicrobial activities. For example, a study synthesized novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives and screened them for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to bromfenac , which primarily targets Prostaglandin G/H synthase 2 (also known as Cyclooxygenase-2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
Based on its similarity to bromfenac , it is likely that it works by inhibiting COX-1 and COX-2, thereby blocking the synthesis of prostaglandins . This results in a decrease in the signs and symptoms of inflammation.
Biochemical Pathways
By inhibiting cox-1 and cox-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow .
Pharmacokinetics
Bromfenac, a structurally similar compound, is known to have good ocular penetration and is metabolized primarily by cyp2c9 . It is excreted 82% in urine and 13% in feces .
Result of Action
By inhibiting the synthesis of prostaglandins, it would likely reduce inflammation and associated symptoms .
Safety and Hazards
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABKSSRXRPGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.